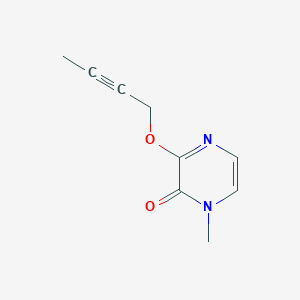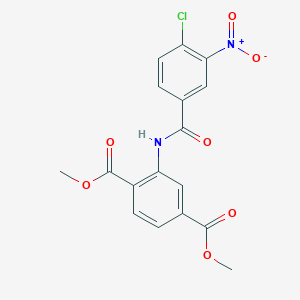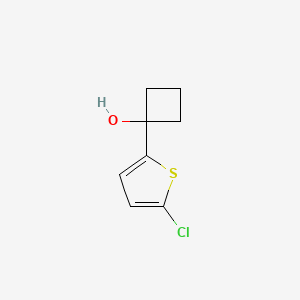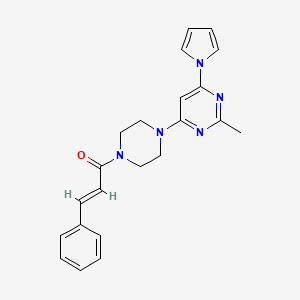
3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one and its derivatives have been extensively studied for their synthesis and characterization. Schmarr et al. (2011) detailed a synthetic route for 2-methoxy-3-alkylpyrazines (MPs), including derivatives like 3-alkyl-1-methyl-1H-pyrazin-2-ones, showing the importance of nuclear magnetic resonance and mass spectral properties in distinguishing chemical differences among MPs. This work provides a foundation for understanding the structural nuances of such compounds, including this compound, highlighting the utility of advanced spectroscopic techniques in their characterization (Schmarr et al., 2011).
Chemo- and Regioselectivities in Synthesis
Chebanov et al. (2008) explored the tuning of chemo- and regioselectivities in the synthesis of complex pyrazoline derivatives, demonstrating the adaptability of multicomponent condensation processes. Such studies underscore the versatility of this compound in synthesizing a wide range of heterocyclic compounds, thereby expanding its application in medicinal chemistry and drug discovery (Chebanov et al., 2008).
Applications in Germination and Plant Growth
Flematti et al. (2009) identified compounds including 3-methyl-2H-furo[2,3-c]pyran-2-one in smoke that promote seed germination across various plant species. This research indicates potential agricultural applications of derivatives of this compound, suggesting they could be explored for enhancing crop yield and managing agricultural practices (Flematti et al., 2009).
Bioactive Compound Synthesis
The ability to synthesize and modify this compound derivatives for the development of bioactive compounds is a significant area of interest. For instance, Hikem-Oukacha et al. (2011) reported the synthesis of novel heterocyclic products from reactions involving related pyranones, indicating the potential of these compounds in the synthesis of pharmaceuticals and bioactive molecules (Hikem-Oukacha et al., 2011).
Mechanism of Action
Target of Action
The primary target of 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the process of shedding, where it cleaves the membrane-bound precursor of TNF-alpha to its mature soluble form .
Mode of Action
The compound interacts with ADAM17, inhibiting its function .
Biochemical Pathways
The inhibition of ADAM17 affects the ADAM17/Notch pathway . This pathway is involved in various cellular processes, including cell-cell communication, embryogenesis, and development. By inhibiting ADAM17, the compound disrupts the normal functioning of this pathway, which can have downstream effects on these cellular processes .
Result of Action
The inhibition of ADAM17 by this compound leads to a decrease in the availability of soluble TNF-alpha . This can have various molecular and cellular effects, depending on the specific roles of TNF-alpha in different cellular contexts.
Safety and Hazards
Future Directions
Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. This could include testing its biological activity to determine if it has potential as a therapeutic agent .
Properties
IUPAC Name |
3-but-2-ynoxy-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-4-7-13-8-9(12)11(2)6-5-10-8/h5-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDFNJWWUQWNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)
![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)
![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)
![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)
![N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide](/img/structure/B3007567.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)
![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)

